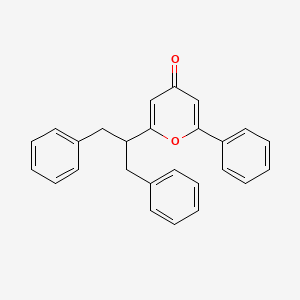

2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one

Description

Propriétés

IUPAC Name |

2-(1,3-diphenylpropan-2-yl)-6-phenylpyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O2/c27-24-18-25(22-14-8-3-9-15-22)28-26(19-24)23(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,18-19,23H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZSXWHUWJMJLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C3=CC(=O)C=C(O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-diphenylpropan-2-one with appropriate aldehydes under acidic or basic conditions to form the pyran ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one, highlighting differences in substituents, synthesis, and properties:

Structural and Functional Differences

- This bulk may also impede crystal packing, as seen in related diphenylpropan-2-yl-containing fused-ring systems .

- Electronic Effects : Fluorinated analogs (e.g., 2-(4-fluorophenyl) and octafluorobutyl derivatives) exhibit enhanced electron-withdrawing properties, altering reaction kinetics and metabolic stability . In contrast, the target compound’s aryl groups may promote π-π stacking in biological target binding.

- The diphenylpropan-2-yl group could modulate interactions with hydrophobic enzyme pockets or membrane receptors.

Physicochemical Properties

- Solubility : The polyfluoroalkyl chain in compound 5l enhances lipophilicity, whereas the diphenylpropan-2-yl group may reduce aqueous solubility .

- Crystallinity : Fluorophenyl-substituted derivatives (e.g., 2n) form crystalline solids, while the target compound’s asymmetric substituents could lead to amorphous states .

Activité Biologique

2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one, also known as a pyran derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by a unique structure that combines a pyran ring with multiple phenyl groups, which may contribute to its diverse pharmacological properties.

- Molecular Formula : C26H22O2

- Molecular Weight : 366.45 g/mol

- CAS Number : 56150-38-0

The biological activity of this compound is believed to stem from its interaction with various molecular targets. These interactions may include binding to specific enzymes or receptors, thereby modulating their activity. While detailed studies are still required to elucidate the precise mechanisms, initial research suggests potential pathways involved in anti-inflammatory and anticancer activities.

Biological Activities

The compound has been investigated for several biological activities, including:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

Research has highlighted the biological potential of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Notable Research Findings

- A study conducted on the synthesis and evaluation of 4H-pyrans indicated that derivatives with similar structures to this compound exhibited potent antitumor activity in various assays .

- Another investigation into the anti-inflammatory properties revealed that certain pyran derivatives could significantly reduce inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,3-Diphenylpropan-2-yl)-6-phenyl-4H-pyran-4-one, and what key reaction conditions are required for optimal yield?

- Methodological Answer : The compound can be synthesized via lateral metalation using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) under an argon atmosphere at 195 K, followed by electrophilic quenching with benzyl bromide. Optimal conditions include stoichiometric control (14% excess benzyl bromide) and gradient chromatography for purification (chloroform-hexane-EtOAc mixtures). Yields of ~38% are achievable after recrystallization from EtOAc/hexanes .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and how should data be interpreted?

- Methodological Answer :

- X-ray crystallography (using SHELX software) provides unambiguous confirmation of the crystal structure, including bond lengths and angles (e.g., triclinic system, space group P1, with a = 7.5163 Å, b = 9.6774 Å) .

- NMR spectroscopy resolves regiochemical assignments, such as the downfield shift of the C(4) methyl group (δ 1.86 ppm in the title compound vs. δ 2.55 ppm in precursors) due to magnetic anisotropy in the solid state .

- HRMS (ESI-TOF) validates molecular weight (e.g., m/z 327.1596 [M+H]⁺) .

Q. What are the common functionalization sites on this compound for further chemical modifications, and what reagents are typically employed?

- Methodological Answer : The phenylpropan-2-yl and pyran-4-one moieties are key functionalization sites. For example:

- Azide-alkyne cycloaddition : React 2-(4-azidomethylphenyl)-6-phenyl-4H-pyran-4-one with terminal alkynes (e.g., propargyl alcohol) in water using Cu(I) catalysis to form 1,4-disubstituted triazoles. Yields range from 51–84% .

- Electrophilic substitution : Alkyl halides or acyl chlorides can modify the pyranone ring under basic conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectral data when characterizing derivatives, particularly regarding anisotropic effects observed in the solid state versus solution?

- Methodological Answer : Magnetic anisotropy in the solid state (e.g., C(4) methyl group shifts) can be reconciled by:

- Comparing solid-state NMR with solution-phase data to identify environmental effects.

- Using computational models (DFT calculations) to predict chemical shifts and validate assignments .

- Referencing analogous compounds with known crystal structures to isolate substituent effects .

Q. In synthesizing hybrid molecules incorporating this compound, how do reaction solvents influence the efficiency of 1,3-dipolar cycloaddition reactions, and what green chemistry principles apply?

- Methodological Answer :

- Solvent optimization : Water increases reaction yields (up to 84%) and reduces time compared to toluene or acetonitrile due to enhanced polar interactions and reduced side reactions .

- Green principles : Use aqueous solvents to minimize toxicity, and employ Cu(I) catalysts at low concentrations (≤5 mol%) to reduce waste .

Q. How can conflicting biological activity data for derivatives across assay systems be reconciled?

- Methodological Answer :

- Assay standardization : Control variables like cell line specificity (e.g., cancer vs. bacterial models) and solvent effects (DMSO concentration).

- Iterative data analysis : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to isolate mechanism-specific effects .

- Structural-activity relationships (SAR) : Correlate substituent modifications (e.g., fluorine or methoxy groups) with lipophilicity and bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.